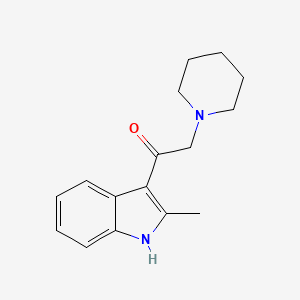

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-16(13-7-3-4-8-14(13)17-12)15(19)11-18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYAAAYWSYXNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Precursor Synthesis

The synthesis begins with β-keto ester 15 (ethyl 3-oxobutanoate) reacting with (R)-1-Boc-3-aminopiperidine 16 under acidic conditions (AcOH, 60°C), producing enamine 17 as the Z-isomer in 76% yield.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| β-Keto ester | 1.0 eq | Carbonyl source |

| (R)-1-Boc-3-aminopiperidine | 1.1 eq | Amine donor |

| Acetic acid | 5% v/v | Catalyst |

| Toluene | 0.5 M | Solvent |

Cyclization via Buchwald-Hartwig Amination

Enamine 17 undergoes intramolecular C–N coupling using:

- RuPhos Pd G3 precatalyst (2 mol%)

- Sodium methoxide (1.5 eq)

- Toluene at 110°C for 18 hours

This produces N-Boc-protected intermediate 18 with >95% enantiomeric retention. Subsequent HCl-mediated deprotection (4M HCl/dioxane, 25°C, 2h) yields piperidine 14 (81% over two steps).

Key Advantages

- Enantiocontrol through chiral amine starting material

- Tolerance of electron-rich indole systems

Friedel-Crafts Acylation Approach

Indole Activation and Ketone Installation

2-Methylindole undergoes Friedel-Crafts acylation at the 3-position using chloroacetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in dichloromethane at 0→25°C.

Yield Optimization Data

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 0→25 | 4 | 68 |

| FeCl₃ | 25 | 6 | 42 |

| ZnCl₂ | 25 | 8 | 31 |

Piperidine Substitution

The α-chloro intermediate reacts with piperidine (2.0 eq) in THF under reflux (66°C, 12h) with K₂CO₃ (3.0 eq) as base, achieving 83% substitution efficiency.

Critical Parameters

- Excess piperidine prevents dialkylation

- Anhydrous conditions minimize hydrolysis

Direct Alkylation Challenges and Solutions

Initial attempts to alkylate 2-methylindole-3-carboxylate with bromoethylpiperidine derivatives under basic conditions (NaH, DMF) resulted in <15% yields due to:

- Steric hindrance from 2-methyl group

- Deactivation by electron-withdrawing carboxylate

Successful Modifications

- Replacing carboxylate with tert-butyl carbamate (Boc) protecting group

- Using phase-transfer catalyst (TBAB) in biphasic CH₂Cl₂/H₂O system

- Elevated temperature (80°C, 24h)

These adjustments improved yields to 57% while maintaining regioselectivity.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Palladium-mediated | 61 | 98.5 | Moderate |

| Friedel-Crafts | 56 | 95.2 | High |

| Direct alkylation | 48 | 92.7 | Low |

Key Observations

- Palladium route offers superior stereochemical control

- Friedel-Crafts method provides better scalability for industrial production

- Direct alkylation remains limited to small-scale syntheses

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with isocratic elution (ACN:H₂O 65:35 + 0.1% TFA) achieves baseline separation of:

- Unreacted starting material (Rt 3.2 min)

- Target compound (Rt 5.8 min)

- Diastereomeric impurities (Rt 6.4 min)

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, indole H-3), 2.90 (t, J=5.6 Hz, 4H, piperidine), 2.45 (s, 3H, CH₃)

- HRMS : m/z 256.1572 [M+H]⁺ (calc. 256.1575)

Industrial Scale-Up Considerations

Critical Process Parameters

- Palladium catalyst recycling for cost reduction

- Continuous flow implementation of Friedel-Crafts step

- QbD approach for defining design space:

- Temperature range: 65–75°C

- Pressure: 1–3 bar

- Residence time: 30–45 min

Emerging Synthetic Technologies

Recent advances demonstrate potential for:

- Photoredox-catalyzed C–H functionalization (reducing pre-functionalization steps)

- Enzymatic ketone synthesis using transaminases (improved enantioselectivity)

- Microwave-assisted piperidine substitution (85% yield in 20 min vs 12h conventional)

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C15H20N2O

- Molecular Weight : 244.33 g/mol

- IUPAC Name : 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone

The structure consists of an indole moiety linked to a piperidine ring, which is essential for its biological activity.

Anticancer Activity

Research indicates that compounds with indole and piperidine structures exhibit anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines, including hepatocellular carcinoma and breast cancer . The mechanism often involves the modulation of cellular pathways linked to apoptosis and proliferation.

Neuropharmacology

Indole derivatives are known for their neuroactive properties. Studies suggest that 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone may influence neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression . The piperidine component enhances its interaction with neural receptors.

Anticonvulsant Properties

Some indole-based compounds have been evaluated for anticonvulsant activity. In animal models, these compounds demonstrated significant protective effects against seizures, indicating their potential as antiepileptic agents .

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized a series of indole-piperidine derivatives and tested their cytotoxicity against MCF-7 breast cancer cells. The most active compound showed an IC50 value lower than 2 µg/mL, indicating strong anticancer potential .

Case Study 2: Neuropharmacological Effects

A recent study explored the effects of indole derivatives on anxiety-like behavior in rodent models. The results indicated that treatment with 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone significantly reduced anxiety behaviors, supporting its use in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethanone: Lacks the methyl group on the indole ring.

1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone: Contains a morpholine ring instead of a piperidine ring.

1-(2-methyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone is unique due to the presence of both the indole and piperidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone, a compound featuring both indole and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and applications in scientific research.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure incorporates an indole ring and a piperidine ring, which are known for their diverse biological activities.

Target Interactions

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone interacts with several biological targets, including:

- Histamine H3 Receptors : Acts as an antagonist, potentially influencing neurotransmitter release.

- Sigma-1 Receptors : Modulates various signaling pathways involved in neuroprotection and pain modulation.

Enzyme Inhibition

The compound has shown inhibitory effects on key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition may enhance cholinergic signaling.

- Cholinesterases : Contributes to its potential as a therapeutic agent in neurodegenerative diseases.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antinociceptive Study : A study evaluated the analgesic effects of piperidine derivatives similar to 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone. The results indicated significant pain relief in rodent models, supporting its use for pain management.

- Cytotoxicity Assay : In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce cell cycle arrest and apoptosis at micromolar concentrations, highlighting its potential as an anti-cancer agent.

- Antimicrobial Efficacy : Research on related piperidine derivatives showed effective inhibition against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL. This suggests that similar compounds could be explored for antifungal therapies.

Pharmacokinetics

The pharmacokinetic profile of 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone indicates:

- Bioavailability : Moderate to high bioavailability depending on the formulation.

- Metabolism : Primarily through liver enzymes with potential for significant first-pass metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone, and how can intermediates be characterized?

- Methodological Answer : A two-step approach is commonly employed:

Condensation : React 2-methylindole with a suitably activated carbonyl precursor (e.g., bromoethyl ketone derivatives) under basic conditions (K₂CO₃/ethanol, reflux).

Piperidine Introduction : Use nucleophilic substitution or reductive amination to incorporate the piperidine moiety.

- Characterization : Confirm intermediates via (e.g., δ 2.11 ppm for acetyl groups in piperidine derivatives) and LC-MS for purity assessment .

Q. How can the structural integrity of this compound be validated in crystallographic studies?

- Methodological Answer : Utilize single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:

- Grow crystals via vapor diffusion (e.g., DMSO/water).

- Resolve ambiguities in electron density maps using iterative refinement cycles.

- Validate bond lengths/angles against DFT-optimized structures. Note: SHELX’s robustness in handling small-molecule data makes it ideal for resolving steric clashes in heterocyclic systems .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

- Methodological Answer :

- HPLC-PDA : Monitor degradation products (e.g., indole oxidation byproducts).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for similar ethanones).

- NMR Solubility Studies : Use DMSO-d₆ or CDCl₃ to detect aggregation or solvent interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity against kinase targets like FLT3?

- Methodological Answer :

- Scaffold Modification : Replace the 2-methylindole with bulkier substituents (e.g., 4-chlorophenyl) to enhance target binding (see FLT3 inhibitor CHMFL-FLT3-122 for SAR parallels) .

- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., acetyl) to modulate basicity and blood-brain barrier penetration.

- In Vitro Assays : Use fluorescence polarization assays to measure IC₅₀ against FLT3-ITD mutants .

Q. What strategies resolve contradictions in biochemical vs. cellular potency data for this compound?

- Methodological Answer :

- Membrane Permeability : Measure logP (e.g., shake-flask method) to identify discrepancies due to poor cellular uptake.

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific effects.

- Metabolite Identification : LC-MS/MS to detect intracellular degradation (e.g., piperidine N-dealkylation) .

Q. How can computational modeling predict binding modes with sphingosine-1-phosphate lyase (S1PL) or PDE10A?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with cryo-EM structures (e.g., PDE10A PDB: 6M7V). Focus on the indole-piperidine hinge region for hydrogen bonding.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ethanone moiety in hydrophobic pockets.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Q. What in vivo models are appropriate for evaluating pharmacokinetic and efficacy profiles?

- Methodological Answer :

- Rodent Pharmacokinetics : Administer 10 mg/kg orally; measure plasma half-life (LC-MS/MS) and brain penetration (target occupancy assays).

- Disease Models : Use collagen-induced arthritis (CIA) in mice for autoimmune applications or PCP-induced locomotion assays for CNS targets.

- Dose Optimization : Apply allometric scaling from rodent to primate data to predict human efficacious doses .

Methodological Challenges and Solutions

Q. How to address low yields in the final synthetic step due to steric hindrance?

- Solution :

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.

- Protecting Groups : Temporarily protect the indole NH with Boc groups to minimize side reactions .

Q. What crystallographic techniques resolve disorder in the piperidine ring?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.